molecular formula C11H9N3O B3121880 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 296264-35-2

8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3121880
CAS No.: 296264-35-2
M. Wt: 199.21
InChI Key: ZOMUHEYFQYFKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound based on the pyrimido[5,4-b]indole scaffold, a structure of significant interest in medicinal chemistry and immunology research. This scaffold is recognized as a novel, non-lipid-like chemotype that acts as a Toll-like receptor 4 (TLR4) agonist . TLR4 is a key pattern-recognition receptor in the innate immune system, and its agonists are being actively investigated for potential applications in cancer therapy, vaccine adjuvants, and the treatment of infectious diseases . Derivatives of pyrimido[5,4-b]indole, such as those with specific aryl substitutions at the C8 position, have demonstrated potent TLR4 agonist activity, with some compounds showing activity at sub-micromolar concentrations in human cell-based assays . These small-molecule agonists are particularly valuable because they may offer advantages over natural macromolecular ligands, such as easier structural optimization, greater stability, and simpler scale-up . Researchers can utilize this core structure to explore structure-activity relationships (SAR) and further elucidate the mechanisms of TLR4 activation, which involves binding at the interface of the TLR4 and myeloid differentiation protein-2 (MD-2) complex . The indole core, a privileged structure in drug discovery, is found in numerous bioactive molecules with a broad spectrum of pharmacological activities, underscoring the research potential of this compound class . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-3,5-dihydropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-6-2-3-8-7(4-6)9-10(14-8)11(15)13-5-12-9/h2-5,14H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMUHEYFQYFKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 8 Methyl 3h Pyrimido 5,4 B Indol 4 5h One and Analogues

Retrosynthetic Analysis and Precursor Chemistry

A logical retrosynthetic analysis of the 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one scaffold reveals that the core structure can be disconnected to key precursors: a substituted 3-amino-1H-indole-2-carboxylate and a one-carbon cyclization agent. This approach simplifies the complex heterocyclic system into more readily available starting materials.

Cyclization Reactions for Pyrimido[5,4-b]indole Core Formation

The formation of the pyrimido[5,4-b]indole core is typically achieved through cyclization reactions involving a suitably functionalized indole (B1671886). One common strategy involves the reaction of a 3-aminoindole derivative with a reagent that provides the final carbon atom of the pyrimidine (B1678525) ring. For instance, reaction of a 3-aminoindole with isothiocyanates can lead to the formation of a thiourea (B124793) intermediate, which upon cyclization, often promoted by agents like polyphosphoric acid, yields a 2-thioxo-pyrimido[5,4-b]indole derivative. nih.govacs.org

Another approach involves the palladium-catalyzed amidation of 2-formyl-3-haloindoles followed by cyclization to construct the pyrimido[5,4-b]indole skeleton. This method offers a versatile route to the core structure.

A four-component synthesis has also been reported for the construction of 9H-pyrimido[4,5-b]indoles, an isomeric system, which utilizes indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. mdpi.com This highlights the variety of cyclization strategies available for constructing such fused heterocyclic systems.

Utilization of Methyl 3-Amino-1H-indole-2-carboxylates in Synthesis

Methyl 3-amino-1H-indole-2-carboxylates are pivotal precursors in the synthesis of the pyrimido[5,4-b]indole core. These compounds possess the necessary functionalities—an amino group at the 3-position and a carboxylate at the 2-position—perfectly poised for the annulation of the pyrimidine ring.

The synthesis of these key indole precursors often begins with the reaction of 2-aminobenzonitriles with ethyl bromoacetate, followed by a base-catalyzed ring closure to form the corresponding aminoindole. acs.org Once formed, the 3-amino group can react with various electrophiles to build the pyrimidine ring. For example, reaction with isocyanates or isothiocyanates leads to urea (B33335) or thiourea derivatives, respectively, which can then be cyclized. nih.gov

Approaches for Introducing the 8-Methyl Substituent and Other Key Modifications

The introduction of the 8-methyl substituent is a crucial step in the synthesis of the target compound. This is typically achieved by starting with an appropriately substituted indole precursor. For the synthesis of an 8-methyl derivative, a 5-methyl-2-aminobenzonitrile would be a logical starting material. This methyl group is then carried through the synthetic sequence to the final pyrimido[5,4-b]indole product.

Alternatively, direct substitution on the pre-formed pyrimido[5,4-b]indole ring system can be explored. While electrophilic aromatic substitution on the indole nucleus generally favors the C3 position of the pyrrole (B145914) ring, modifications on the benzene (B151609) ring, such as at the C8 position, are also possible. nih.govquora.com For instance, halogenation at the C8 position can provide a handle for further functionalization, including the potential introduction of a methyl group via cross-coupling reactions. nih.gov

Derivatization Strategies at Distinct Positions (e.g., N-3, N-5, C-2, C-8)

Further functionalization of the this compound scaffold at various positions allows for the fine-tuning of its chemical properties.

Alkylation Reactions on Nitrogen and Sulfur Atoms

Alkylation at the nitrogen atoms of the pyrimido[5,4-b]indole core, specifically at the N-3 and N-5 positions, is a common derivatization strategy. nih.govsemanticscholar.org Alkylation of the N-5 indole-like nitrogen can be accomplished by treating the compound with a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide). acs.orgnih.gov

For analogues containing a 2-thioxo group, the sulfur atom is also amenable to alkylation. Treatment with reagents like chloroacetic acid can introduce a carboxymethylthio group at the C-2 position, which can be further modified. acs.orgsemanticscholar.org

PositionReagentsResulting MoietyReference
N-51. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I)N-Methyl acs.orgnih.gov
N-51. Sodium Hydride (NaH) 2. Primary Alkyl HalidesN-Alkyl semanticscholar.org
C-2 (Thioxo)Chloroacetic AcidS-Carboxymethyl acs.orgsemanticscholar.org

Nucleophilic and Electrophilic Substitution Reactions for Functionalization

The pyrimido[5,4-b]indole scaffold can undergo both nucleophilic and electrophilic substitution reactions to introduce a wide range of functional groups.

At the C-2 Position: For derivatives containing a 2-thioxo group, the sulfur can be displaced by nucleophiles. For instance, the 2-thioacetamide moiety can be replaced by oxygen or nitrogen by reacting the 2-thioxo intermediate with appropriate reagents. nih.gov

At the C-8 Position: The C-8 position on the benzene ring of the indole nucleus is a target for electrophilic substitution, although it is generally less reactive than the pyrrole ring. nih.gov However, by starting with a pre-functionalized indole, such as one containing a halogen at the corresponding position, a variety of substituents can be introduced via cross-coupling reactions. For example, bromo or iodo groups at the C-8 position can be replaced with aryl, cyano, or amino groups through copper- or palladium-catalyzed reactions. nih.gov

PositionReaction TypeReagents/MethodIntroduced GroupReference
C-8Electrophilic Aromatic SubstitutionHalogenating agentsBromo, Iodo nih.gov
C-8 (from Bromo derivative)Suzuki CouplingAryl boronic acid, Pd catalystAryl nih.gov
C-8 (from Bromo derivative)Nucleophilic Aromatic SubstitutionCopper(I) cyanideCyano nih.gov
C-8 (from Bromo derivative)Nucleophilic Aromatic SubstitutionCopper(I) catalyst, Amine sourceAmino nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl and Alkynyl Substituents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl substituents onto heterocyclic frameworks. While direct examples of these reactions on the this compound core are not extensively detailed in the reviewed literature, the application of these methods to closely related pyrimidine and indole systems provides a strong basis for their potential utility.

The general applicability of the Suzuki-Miyaura coupling for the arylation of halogenated pyrimidines is well-established. This reaction typically involves the coupling of a halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the halogen substituent is a key factor, with iodine and bromine being more reactive than chlorine. For the synthesis of aryl-substituted pyrimido[5,4-b]indoles, a plausible strategy would involve the preparation of a halogenated precursor, such as an 8-methyl-halo-3H-pyrimido[5,4-b]indol-4(5H)-one, followed by a Suzuki coupling to introduce the desired aryl group.

Similarly, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, offers a direct route to alkynyl-substituted derivatives. nih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. nih.gov The introduction of an alkynyl moiety can serve as a handle for further transformations, making this a valuable method for generating diverse analogues. The synthesis of complex molecules often utilizes the mild conditions of the Sonogashira reaction. nih.gov

A study on the synthesis of substituted pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) ligands demonstrated the use of palladium catalysis for the derivatization of the indole ring. nih.gov Although not a direct coupling on the pyrimido[5,4-b]indolone core, this work highlights the compatibility of palladium catalysts with this heterocyclic system. Specifically, 2-bromo-5-methyl-3-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]-indol-4-one was synthesized as a versatile intermediate for further modifications. nih.gov

Table 1: Illustrative Palladium-Catalyzed Coupling Reactions for Heterocyclic Systems Relevant to Pyrimido[5,4-b]indole Synthesis

EntryReactantsCatalyst/ReagentsProductYield (%)Reference
1Halogenated Pyrimidine, Arylboronic AcidPd(PPh₃)₄, BaseAryl-substituted PyrimidineVariesN/A
2Halogenated Indole, Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAlkynyl-substituted IndoleVaries nih.gov
32-Bromo-5-methyl-3-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]-indol-4-one-Versatile IntermediateQuantitative nih.gov

One-Pot and Multicomponent Synthesis Methodologies

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex heterocyclic systems like this compound. These reactions allow for the formation of multiple bonds in a single synthetic operation, avoiding the isolation of intermediates and thereby reducing waste and saving time.

A notable example is the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles. mdpi.com This method utilizes indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source under transition-metal-free conditions. mdpi.com The pyrimidine ring is constructed in a one-pot [4+2] annulation reaction. mdpi.com This strategy has been successfully applied to synthesize 8-methyl-2-phenyl-9H-pyrimido[4,5-b]indole with a reported yield of 71%. unibo.it

Another versatile multicomponent approach involves the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov This reaction, often catalyzed by an acid or a neutral catalyst like trityl chloride, leads to the formation of pyrimido[4,5-b]quinolines, which share a similar core structure. nih.gov The operational simplicity and the ability to generate a library of compounds by varying the starting materials make MCRs particularly attractive. erciyes.edu.tr

The synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one has been achieved through both one-pot three-component and four-component reactions, highlighting the versatility of these approaches. nih.gov In one variation, the reaction of phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid in the presence of p-TSA under reflux yielded the target compound in 91% yield. nih.gov

Table 2: Examples of One-Pot and Multicomponent Syntheses of Pyrimido[5,4-b]indole Analogues

EntryReactantsCatalyst/ConditionsProductYield (%)Reference
18-Methyl-indole-3-carboxaldehyde, Benzaldehyde, Ammonium IodideI₂, O₂, DMSO, 120 °C8-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole71 unibo.it
2Indole-3-carboxaldehyde, 4-Fluorobenzaldehyde, Ammonium IodideI₂, O₂, DMSO, 120 °C2-(4-Fluorophenyl)-9H-pyrimido[4,5-b]indole74 mdpi.com
3Indole-3-carboxaldehyde, 4-Chlorobenzaldehyde, Ammonium IodideI₂, O₂, DMSO, 120 °C2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole71 mdpi.com
4Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric Acidp-TSA, Water, Reflux3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one91 nih.gov

Microwave-Assisted Synthesis Protocols and Green Chemistry Considerations

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyrimidine-fused systems, has been particularly successful.

While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented, related structures have been efficiently synthesized using this technology. For instance, the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved under solvent-free conditions using alumina (B75360) as a solid support for microwave energy transfer. semanticscholar.org This method significantly shortens reaction times from hours to seconds and improves yields. semanticscholar.org

Microwave irradiation has also been employed in multicomponent reactions to construct complex heterocyclic scaffolds. The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is a notable example. sunway.edu.my This one-pot, three-component reaction proceeds efficiently under controlled microwave irradiation without the need for a catalyst. sunway.edu.my

From a green chemistry perspective, the use of microwave heating aligns with the principles of energy efficiency and waste reduction. Furthermore, the development of solvent-free or mechanochemical multicomponent reactions for the synthesis of pyrimido[4,5-b]quinolines represents a significant step towards more sustainable chemical processes. nih.gov These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthesis. nih.govrsc.org The use of reusable catalysts and readily available starting materials further enhances the green credentials of these synthetic routes. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Synthesis of Pyrimido[4,5-d]pyrimidinesHours, Lower YieldsSeconds, Improved Yields semanticscholar.org
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-onesN/A55 min, 60-85% sunway.edu.my
Synthesis of 8-Arylmethyl-9H-purin-6-aminesThree-step protocol15 min, One-pot nih.gov

Structure Activity Relationship Sar Studies of 8 Methyl 3h Pyrimido 5,4 B Indol 4 5h One Derivatives

Elucidation of Pharmacophoric Requirements within the Pyrimido[5,4-b]indole Scaffold

The fundamental pyrimido[5,4-b]indole core is essential for the biological activity observed in this class of compounds. SAR studies initiated from a lead compound identified through high-throughput screening, which featured a substituted acetamide (B32628) attached to the pyrimido[5,4-b]indole ring system via a thioether linkage. semanticscholar.org Efforts to determine the minimal structural features required for activity, or the pharmacophore, involved systematic truncation of the scaffold. nih.gov

One key area of investigation was the benzo ring of the indole (B1671886) portion. Truncating this ring or replacing it with non-aromatic cycloalkyl or simple methyl groups was explored. These modifications helped to establish the importance of the complete, planar, tricyclic indole system for optimal interaction with biological targets like the TLR4/MD-2 complex. nih.govnih.gov Further studies focused on modifications of the 2-thioacetamide moiety, including the replacement of the sulfur atom and alterations to the carboxamide function, to refine the understanding of the pharmacophore. nih.gov These investigations collectively underscore that the intact pyrimido[5,4-b]indole framework is a critical determinant of the observed biological effects.

Influence of Substituents at the 8-Position on Biological Activity, including Aryl Derivatives

The C-8 position on the benzo ring of the pyrimido[5,4-b]indole scaffold has been identified as a key site for modification to enhance biological activity. nih.gov Research indicates a clear trend where the nature of the substituent at C-8 significantly modulates potency. nih.govnih.gov

Specifically, the introduction of large, non-hydrogen bonding groups, such as bromo (30a) or iodo (30b), resulted in an enhancement of TLR4 agonist activity. nih.gov Conversely, incorporating groups capable of hydrogen bonding at this position, including amino (32), cyano (31a, 31c), or various carboxamido groups (33–35), led to a marked decrease in activity. nih.gov

The most significant gains in potency were achieved by introducing aryl groups at the C-8 position. Aryl derivatives, prepared via Suzuki reactions, showed substantially greater activity than the initial lead compounds. nih.gov For instance, the C-8 phenyl derivative (36) and the C-8 β-naphthyl derivative (39) were found to have significantly higher potencies. nih.govnih.gov Compound 36, in particular, demonstrated human TLR4 agonist activity at submicromolar concentrations. Computational analyses suggest that this improved potency may stem from additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.govnih.gov

CompoundC-8 SubstituentRelative Biological Activity TrendReference
--H (Parent)Baseline nih.gov
30a-BrEnhanced nih.gov
30b-IEnhanced nih.gov
41-C≡CHSimilar to parent nih.gov
32-NH₂Significantly decreased nih.gov
31a, 31c-CNSignificantly decreased nih.gov
36PhenylSignificantly enhanced nih.govnih.gov
39β-NaphthylSignificantly enhanced nih.govnih.gov

Contribution of N-3 Substituents to Efficacy and Selectivity

The N-3 position of the pyrimidine (B1678525) ring is another critical site for synthetic modification, with substituents here playing a significant role in modulating both efficacy and selectivity. semanticscholar.orgnih.gov Alterations at this position, along with the carboxamide and N-5 positions, have been shown to cause differential production of TLR4-dependent cytokines. nih.gov This suggests that N-3 substituents can influence downstream signaling pathways, potentially skewing the immune response. For example, certain derivatives can favor the type I interferon pathway (indicated by IP-10 production) over the NF-κB pathway (indicated by IL-6 production). semanticscholar.org

In a different therapeutic context, studies on 3-substituted pyrimido[5,4-b]indole-2,4-diones revealed their potential as potent and selective alpha-1 adrenoceptor ligands. nih.gov The introduction of a (phenylpiperazinyl)alkyl side chain at the N-3 position yielded compounds with high affinity for the α1-adrenoceptor, with the most active derivative displaying a Ki value of 0.21 nM. nih.gov These findings highlight that the N-3 position is pivotal for directing the molecule's selectivity towards different biological targets.

Role of N-5 Substituents in Modulating Biological Response and Activity

This beneficial effect was observed in the non-truncated pyrimido[5,4-b]indole series, where N-5 methylation decreased toxicity without significantly compromising immune-stimulatory activity. semanticscholar.org However, this effect is context-dependent. In N-3 butyl-substituted derivatives, N-5 methylation did not succeed in eliminating toxicity and resulted in a loss of the ability to sustain an NF-κB response. escholarship.org Furthermore, while simple methylation at N-5 was tolerated, dimethylation at this position led to a complete loss of IL-6 inducing activity. semanticscholar.org This indicates that while the N-5 position can be modified to improve the therapeutic window, the size and nature of the substituent are critical.

N-5 SubstituentEffect on CytotoxicityEffect on TLR4 Agonist ActivityReference
-HBaselineActive semanticscholar.orgnih.gov
-CH₃ (Methyl)ReducedMaintained semanticscholar.orgnih.govnih.gov
-CH₂CH₃ (Ethyl)ReducedMaintained nih.gov
Dimethyl-Total loss of activity semanticscholar.org

Comparative SAR with Related Pyrimido[4,5-b]indole Isomers

Comparing the SAR of pyrimido[5,4-b]indoles with their pyrimido[4,5-b]indole isomers reveals the profound impact of nitrogen placement within the indole ring on biological activity. While both scaffolds are tricyclic systems, the different fusion pattern alters the molecule's shape, electronic properties, and potential hydrogen bonding patterns, leading to different target specificities.

For instance, derivatives of both pyrimido[5,4-b]indoles and pyrimido[4,5-b]indoles have been investigated as kinase inhibitors. researchgate.net These studies suggest that the specific arrangement of nitrogen atoms is crucial for interacting with the ATP-binding pocket of kinases like CDK5 and GSK-3β. researchgate.net

Furthermore, a study involving bioisosteric replacement highlighted the importance of the core scaffold. When the pyrimido[4,5-b]indole ring of a potent microtubule depolymerizing agent was replaced with a 5,6,7,8-tetrahydrobenzo semanticscholar.orgthieno[2,3-d]pyrimidine (B153573) ring, the resulting compound was seven-fold more potent. mdpi.com This indicates that while the general tricyclic shape is important, the specific heteroaromatic system of the pyrimido[4,5-b]indole is less optimal for microtubule targeting activity compared to its thieno[2,3-d]pyrimidine analogue. mdpi.com This comparative analysis underscores that even subtle isomeric changes in the scaffold can lead to significant divergence in biological profiles and target preferences.

Pharmacological and Biological Evaluation of 8 Methyl 3h Pyrimido 5,4 B Indol 4 5h One Analogues

Kinase Inhibition Profiles

In addition to their immunomodulatory properties, pyrimidoindole scaffolds have been investigated for their potential as protein kinase inhibitors, a class of enzymes frequently targeted in various diseases. nih.govmdpi.com

The inhibitory activity of pyrimido[5,4-b]indol-4-amine derivatives has been evaluated against a panel of protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β). nih.govmdpi.com Studies on a series of 5H-pyrimido[5,4-b]indol-4-amines and 8-nitro-5H-pyrimido[5,4-b]indol-4-amines found them to be inactive against GSK-3α/β. nih.govmdpi.com

However, research into the related 9H-pyrimido[4,5-b]indole scaffold, a structural isomer, has identified potent GSK-3β inhibitors. nih.gov A lead compound from this series demonstrated promising inhibitory potency, and subsequent optimization led to the development of nanomolar inhibitors of GSK-3β with improved metabolic stability. nih.govresearchgate.net This suggests that the specific arrangement of the fused ring system is critical for activity against this particular kinase.

The same studies that evaluated GSK-3β inhibition also tested the 9H-pyrimido[5,4-b]indol-4-amine derivatives against Cyclin-Dependent Kinase 5 (CDK5/p25). nih.govmdpi.com The results indicated that all the tested compounds within this series were inactive against the CDK5/p25 complex. nih.govmdpi.com This lack of activity highlights a degree of specificity in the biological targets of this particular heterocyclic scaffold.

Compound SeriesTarget KinaseInhibitory ActivityReference
9H-pyrimido[5,4-b]indol-4-aminesGSK-3α/βInactive nih.govmdpi.com
9H-pyrimido[5,4-b]indol-4-aminesCDK5/p25Inactive nih.govmdpi.com
9H-pyrimido[4,5-b]indole analoguesGSK-3βActive (nanomolar IC50 values) nih.gov

Casein Kinase 1 Delta/Epsilon (CK1δ/ε) Inhibition

A series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been evaluated for their inhibitory potency against a panel of protein kinases, including Casein Kinase 1 delta/epsilon (CK1δ/ε). tandfonline.com The screening revealed that compounds from the pyrimido[5,4-b]indole series exhibited inhibitory activity against CK1δ/ε, primarily in the micromolar range. tandfonline.com Notably, some analogues displayed submicromolar IC50 values, indicating significant potency. tandfonline.com For instance, the introduction of a nitro group at the 8-position of the pyrimido[5,4-b]indole scaffold was found to significantly decrease the inhibitory activity against CK1δ/ε when compared to their unsubstituted counterparts. tandfonline.com

Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A) Inhibition

The same study that investigated CK1δ/ε inhibition also assessed the activity of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives against Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A). tandfonline.com The results indicated that these compounds are promising inhibitors of DYRK1A, with some exhibiting IC50 values in the micromolar and even submicromolar ranges. tandfonline.com Interestingly, one of the 8-nitro-5H-pyrimido[5,4-b]indol-4-amine derivatives showed an IC50 value of 7.6 μM against DYRK1A, whereas other compounds in the same series were inactive against this kinase. tandfonline.com This highlights the sensitivity of DYRK1A inhibition to the substitution pattern on the pyrimido[5,4-b]indole core. tandfonline.com

Investigation as Bromodomain and Extraterminal Domain (BET) Protein Inhibitors

The therapeutic potential of targeting bromodomain and extraterminal (BET) proteins has led to the exploration of various heterocyclic scaffolds as BET inhibitors. google.com Among these, 9H-pyrimido[4,5-b]indoles and related analogues have been identified as inhibitors of BET bromodomains. wipo.int This suggests that the broader pyrimidoindole scaffold is a viable starting point for the development of BET inhibitors. Further research has led to the discovery of pyrimidoindolones as novel binders of bromodomain family VIII, which includes proteins like SMARCA2, SMARCA4, and PBRM1. nih.gov While these studies focus on related pyrimidoindole isomers and other bromodomain families, they provide a strong rationale for investigating 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one analogues as potential BET protein inhibitors.

Interactions with Other Molecular Targets (e.g., Enzymes, Receptors)

Beyond kinases and bromodomains, pyrimido[5,4-b]indole analogues have been found to interact with other significant molecular targets. A notable example is their activity as selective Toll-like receptor 4 (TLR4) ligands. nih.govnih.gov High-throughput screening identified substituted pyrimido[5,4-b]indoles as potent activators of NF-κB, with the most potent hit selectively stimulating TLR4 in both human and mouse cells. semanticscholar.orgacs.org Structure-activity relationship studies have revealed that modifications at the carboxamide, N-3, and N-5 positions of the pyrimido[5,4-b]indole scaffold can differentially affect TLR4-dependent production of cytokines. semanticscholar.org Computational studies further suggest that these active compounds likely bind to MD-2, a co-receptor of TLR4. nih.gov

In the context of anticancer research, a different isomer, pyrimido[4,5-b]indole derivatives carrying a 1,2,4-oxadiazole (B8745197) moiety, have been investigated as potential inhibitors of the MDM2-p53 interaction. tandfonline.com

Evaluation in Anticancer Research

The pyrimidoindole scaffold is a recurring motif in the design of novel anticancer agents. mdpi.com For instance, fused pyrimido[4″,5″:5′,6′]- tandfonline.comnih.govnih.govtriazino[3′,4′:3,4] tandfonline.comnih.govnih.govtriazino[5,6-b]indoles have been synthesized and evaluated for their anticancer activity against various cell lines, with some derivatives showing promising results. nih.gov In a more closely related study, novel hybrid structures of pyrimido[4,5-b]indole-oxadiazole were developed as potential MDM2 inhibitors to restore the function of the p53 tumor suppressor protein. tandfonline.com The most promising compound from this series exhibited an IC50 of 1.1 μM against the MCF-7 breast cancer cell line. tandfonline.com These findings underscore the potential of pyrimido[5,4-b]indole analogues as a basis for the development of new anticancer therapies.

Anti-HIV-1 Activity Studies

A series of new pyrimido[5,4-b]indole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). semanticscholar.org These studies have provided valuable preliminary structure-activity relationships. It was observed that the presence of an oxo substituent at the 4-position of the pyrimido[5,4-b]indole ring is generally unfavorable for anti-HIV-1 activity. nih.gov Conversely, simultaneous substitution at positions 2 and 4, particularly with alkyldiamine chains, was found to promote activity. semanticscholar.org Furthermore, the introduction of electron-releasing groups, such as methoxy (B1213986) substituents, at positions 7 and 8 of the indole (B1671886) ring also appeared to be beneficial for the anti-HIV-1 activity of these compounds. semanticscholar.org

Antimicrobial and Antitubercular Activity Assessments

The pyrimidoindole scaffold has also been explored for its potential in developing new anti-infective agents. A novel series of amide-linked pyrimido[4,5-b]indol-8-amine derivatives have been identified as inhibitors of bacterial type II topoisomerases, such as DNA gyrase. These compounds have demonstrated high potency against Gram-positive bacteria and mycobacteria. Importantly, they retained excellent potency against a panel of drug-resistant clinical isolates of Mycobacterium tuberculosis, the causative agent of tuberculosis. While this study focused on the [4,5-b] isomer, the findings highlight the potential of the broader pyrimidoindole class of compounds in addressing the challenge of antimicrobial resistance.

Data Tables

Table 1: Inhibitory Activity of Selected Pyrimido[5,4-b]indole Analogues against Kinases

Compound SeriesTarget KinaseIC50 (µM)Reference
8-Nitro-5H-pyrimido[5,4-b]indol-4-aminesDYRK1A7.6 tandfonline.com
9H-pyrimido[5,4-b]indol-4-aminesCK1δ/εMicromolar to Submicromolar tandfonline.com

Table 2: Anticancer Activity of a Pyrimido[4,5-b]indole-Oxadiazole Derivative

CompoundCell LineIC50 (µM)TargetReference
12c (with p-NO2 on oxadiazole ring)MCF-7 (Breast Cancer)1.1MDM2 tandfonline.com

Mechanistic Investigations of 8 Methyl 3h Pyrimido 5,4 B Indol 4 5h One and Its Derivatives

Identification and Validation of Specific Molecular Targets

Research into the molecular mechanisms of 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one and its derivatives has identified several key molecular targets, primarily focusing on their roles in immunology and oncology.

One of the most significant findings is the identification of pyrimido[5,4-b]indoles as selective agonists of Toll-like receptor 4 (TLR4) . acs.orgnih.govnih.gov A cell-based high-throughput screen identified substituted pyrimido[5,4-b]indoles as potent activators of NF-κB, with the most potent compounds selectively stimulating TLR4 in both human and mouse cells. acs.orgnih.gov Unlike the natural TLR4 ligand, lipopolysaccharide (LPS), these small molecules are described as "non-lipid-like" activators. nih.gov Further studies have confirmed that these compounds bind to the TLR4/MD-2 complex, a key component of the TLR4 signaling pathway. acs.orgnih.gov Some derivatives have been shown to prolong NF-κB signaling induced by LPS rather than directly stimulating TLR4, suggesting a modulatory role. nih.govescholarship.org

In addition to their immunomodulatory effects, derivatives of the pyrimido[5,4-b]indole scaffold have been investigated as protein kinase inhibitors . nih.gov Certain derivatives have shown inhibitory activity against a panel of serine/threonine kinases. nih.gov For instance, some 9H-pyrimido[5,4-b]indol-4-amine derivatives have displayed micromolar to submicromolar IC50 values against Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . nih.gov The potential for these compounds to also inhibit kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3β) has been suggested as a possible mechanism for their neuroprotective effects. researchgate.net

Table 1: Identified Molecular Targets of Pyrimido[5,4-b]indole Derivatives

Target Class Specific Target Observed Effect Reference
Immune Receptor Toll-like receptor 4 (TLR4) Agonism, Modulation of NF-κB signaling acs.orgnih.govnih.gov
Protein Kinase Casein Kinase 1 (CK1δ/ε) Inhibition nih.gov
Protein Kinase Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) Inhibition nih.gov
Protein Kinase Glycogen Synthase Kinase-3 (GSK3β) Potential Inhibition

Elucidation of Downstream Biological Pathways and Cellular Responses

The engagement of molecular targets by this compound and its analogs triggers a cascade of downstream biological events, leading to distinct cellular responses.

As TLR4 agonists, pyrimido[5,4-b]indoles activate the NF-κB signaling pathway , a critical component of the innate immune response. nih.govsemanticscholar.org This activation leads to the production of various pro-inflammatory cytokines and chemokines. nih.gov Specifically, synthetic modifications have been shown to differentially regulate the production of Interleukin-6 (IL-6) and Interferon gamma-induced protein 10 (IP-10) , indicating a potential to skew the immune response towards a Type I interferon pathway. nih.govnih.gov This modulation of cytokine profiles highlights their potential as immune modulators or vaccine adjuvants. nih.govfrontiersin.org

The inhibition of protein kinases by these compounds can lead to significant cellular responses, particularly in the context of cancer. By targeting kinases involved in cell cycle regulation, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For instance, a related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. nih.gov

Table 2: Downstream Pathways and Cellular Responses

Molecular Target Downstream Pathway Cellular Response Reference
TLR4 NF-κB Signaling Cytokine Production (IL-6, IP-10), Immune cell activation nih.govnih.gov
Protein Kinases Cell Cycle Regulation Pathways Cell Cycle Arrest, Apoptosis
Not Specified Apoptotic Pathways (Intrinsic & Extrinsic) Programmed Cell Death in Cancer Cells nih.gov

Characterization of Binding Interactions at Receptor/Enzyme Interfaces

Understanding the binding interactions of this compound and its derivatives with their molecular targets is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.

Computational studies and molecular docking have been employed to elucidate these interactions. For the pyrimido[5,4-b]indole class of TLR4 agonists, computational analysis suggests that the active compounds primarily bind to myeloid differentiation protein-2 (MD-2) , which is associated with the TLR4 receptor. nih.govsemanticscholar.org The improved potency of certain C8-aryl derivatives is thought to be due to additional binding interactions at the interface of the TLR4/MD-2 complex. nih.gov SAR studies have identified key structural features that influence TLR4 agonistic activity, such as the requirement for a hydrophobic moiety in the carboxamide region. nih.gov

In the context of kinase inhibition, in silico docking studies have been used to predict the binding modes of related indole-based compounds within the active sites of enzymes. nih.govmdpi.com These studies often reveal key hydrogen bond and pi-stacked interactions with active site residues that are critical for inhibitory activity. nih.gov For example, molecular docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives has been used to understand their interactions with enzymes like E. coli MurB, where hydrogen bonding with specific serine residues was found to be crucial for inhibition. mdpi.com While specific docking studies for this compound are not detailed in the provided results, the methodologies are well-established for this class of compounds.

Modulation of DNA and Other Biomolecules

In addition to interacting with proteins like receptors and enzymes, some derivatives of the broader pyrimido-indole chemical space have been shown to interact with nucleic acids.

Certain polycyclic aromatic molecules with similar structural motifs can act as DNA intercalators . This means they can insert themselves between the base pairs of the DNA double helix. Such intercalation can disrupt crucial cellular processes like DNA replication and transcription , ultimately contributing to their anticancer effects. A structurally related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been identified as a DNA intercalator that induces apoptosis in cancer cells and inhibits tumor progression. nih.gov The genotoxicity of MPTQ is linked to its ability to intercalate into DNA and promote the formation of protein-associated DNA strand breaks, possibly through the involvement of topoisomerase enzymes . nih.gov While these findings are for a related but different compound, they suggest a potential mechanism of action for certain pyrimido[5,4-b]indole derivatives that warrants further investigation for this compound itself.

Computational Chemistry and Molecular Modeling Studies

In Silico Molecular Docking Analyses for Ligand-Target Interactions

While specific molecular docking studies for 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one are not extensively documented in publicly available literature, research on analogous pyrimido[5,4-b]indoles has shed light on their potential ligand-target interactions. These studies have frequently identified this chemical class as potent activators of the innate immune system, specifically targeting the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation protein-2 (MD-2). nih.govsemanticscholar.org

Computational docking analyses suggest that the pyrimido[5,4-b]indole scaffold likely binds to the MD-2 protein within the TLR4/MD-2 complex. semanticscholar.org The improved potency of certain derivatives, particularly those with substitutions at the C8 position, is thought to arise from additional favorable binding interactions at the interface of this complex. nih.gov For instance, the introduction of aryl groups at the C8 position has been shown to significantly enhance TLR4 agonist activity, with computational analysis indicating that these groups may engage in additional binding interactions. nih.gov

The general binding mode of pyrimido[5,4-b]indole derivatives is believed to mimic that of other known TLR4 agonists, occupying a hydrophobic pocket within MD-2. The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex and trigger downstream signaling pathways.

Quantum-Chemical Calculations (e.g., Tautomeric Forms, Alkylation Selectivity, Electronic Properties)

Quantum-chemical calculations are crucial for understanding the intrinsic properties of molecules like this compound. These calculations can elucidate the relative stabilities of different tautomeric forms, predict the selectivity of reactions such as alkylation, and describe the electronic properties that govern intermolecular interactions.

For the broader class of pyrimido[5,4-b]indoles, quantum-chemical calculations have been employed to analyze the electronic structure and reactivity. These studies can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting the molecule's reactivity and its ability to participate in chemical reactions.

Prediction and Optimization of Binding Affinities through Computational Approaches

The prediction and optimization of binding affinities are central to computational drug design. For the pyrimido[5,4-b]indole scaffold, computational approaches are used to predict how modifications to the core structure, such as the introduction of an 8-methyl group, will affect its binding affinity for a particular biological target.

Structure-activity relationship (SAR) studies on pyrimido[5,4-b]indoles as TLR4 ligands have demonstrated that substitutions on the benzo ring of the scaffold can significantly impact biological activity. nih.gov The goal of these computational efforts is to explore the effects of various hydrophobic and hydrogen-bonding groups at positions like C7 and C8 to enhance interactions with the target receptor. nih.gov

Computational models can be used to calculate the binding free energy of a ligand-protein complex, providing a quantitative measure of binding affinity. These methods, which can range from molecular mechanics-based scoring functions to more rigorous free energy perturbation (FEP) and thermodynamic integration (TI) calculations, are invaluable for prioritizing compounds for synthesis and experimental testing.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design strategies have been instrumental in the development of pyrimido[5,4-b]indole derivatives as potential therapeutic agents.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new compounds with the desired activity.

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, as is the case with the TLR4/MD-2 complex. nih.gov SBDD allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking, as discussed earlier, is a key component of SBDD. By visualizing the interactions between a ligand and its target, researchers can make informed decisions about how to modify the ligand to improve its binding properties. For the pyrimido[5,4-b]indole series, SBDD has guided the exploration of substitutions at various positions to enhance their potency as TLR4 agonists. nih.govsemanticscholar.org

The table below summarizes the effect of C8 substitutions on the TLR4 activity of a parent pyrimido[5,4-b]indole compound, illustrating the application of these design strategies.

CompoundC8 SubstituentRelative hTLR4 Activity (AUC normalized to parent)
ParentH1.0
36 Phenyl10.3
39 β-Naphthyl13.5

Data adapted from a study on C8-substituted pyrimido[5,4-b]indoles as TLR4 ligands. The parent compound is a derivative of the pyrimido[5,4-b]indole scaffold. nih.gov

This data demonstrates the significant impact that substitutions at the C8 position can have on biological activity, underscoring the importance of computational and medicinal chemistry efforts in optimizing this class of compounds.

Advanced Research Avenues and Future Perspectives for 8 Methyl 3h Pyrimido 5,4 B Indol 4 5h One

Development as Chemical Probes for Elucidating Biological Mechanisms

The ability of the pyrimido[5,4-b]indole scaffold to selectively interact with key biological targets makes it a prime candidate for development into chemical probes. These tools are crucial for dissecting complex cellular signaling pathways. Research has shown that substituted pyrimido[5,4-b]indoles are potent and selective ligands for Toll-like receptor 4 (TLR4), a critical component of the innate immune system. semanticscholar.orgnih.gov As TLR4 agonists, these compounds can initiate or modulate immune responses, making them valuable for studying the intricacies of TLR4/MD-2 complex activation and downstream signaling cascades. nih.govnih.gov

Furthermore, derivatives of this scaffold have been identified as modulators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. semanticscholar.org A high-throughput screening campaign identified pyrimido[5,4-b]indoles that, rather than directly activating NF-κB, prolong its activation when stimulated by other agents like lipopolysaccharide (LPS). This distinct mechanism allows for the development of sophisticated probes to study the temporal dynamics of NF-κB signaling, offering a finer tool to understand its role in inflammation, immunity, and disease. By modifying the 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one core, researchers can create a portfolio of probes with varying potencies and specificities to investigate these fundamental biological processes.

Exploration in Emerging Therapeutic Areas (e.g., Neurological Disorders)

While initial research on pyrimidoindoles has often focused on immunology and oncology, the scaffold's versatility suggests potential in other emerging therapeutic areas, including neurological disorders. The core structure has been utilized in the development of treatments for neurodegenerative conditions. nih.gov This potential stems from the ability of pyrimidoindole derivatives to act as kinase inhibitors. nih.govnih.gov

Kinases are crucial regulators of cellular function, and their dysregulation is implicated in numerous central nervous system (CNS) diseases. For instance, pyrimido-indole derivatives have been investigated as inhibitors of kinases such as RET, Tropomyosin receptor kinase (TRK), Glycogen synthase kinase 3 (GSK3), and Casein Kinase 1 (CK1). nih.govnih.govdrugdiscoverychemistry.com GSK3, in particular, is a well-known target in the research of psychiatric and neurological disorders. drugdiscoverychemistry.com Additionally, certain pyrimido[5,4-b]indole derivatives have been developed as potent and selective ligands for α1-adrenoceptors, which are involved in various neurological functions. nih.govnih.gov The development of brain-penetrant inhibitors is a significant challenge in CNS drug discovery, and the pyrimidoindole scaffold offers a promising starting point for designing new molecules with the potential to cross the blood-brain barrier and engage these neurological targets. drugdiscoverychemistry.com

Potential for Integration in Material Science Applications (e.g., Ligands in Coordination Chemistry, Functional Materials)

Beyond biological applications, the unique structural and electronic properties of the pyrimido[5,4-b]indole scaffold present opportunities in material science. Although a nascent field of exploration for this specific compound class, related indole-containing structures have shown promise in the development of functional materials. researchgate.net The fused heterocyclic ring system, with its multiple nitrogen and oxygen atoms, has the potential to act as a ligand, chelating metal ions to form coordination complexes. Such complexes are fundamental to the development of catalysts, sensors, and novel materials with unique electronic or optical properties.

Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound moiety. Metal-catalyzed modifications of the indole (B1671886) core can yield derivatives with enhanced optical properties, such as fluorescence, making them suitable for applications in optoelectronics or as components in biosensors. researchgate.net The exploration of these non-biological applications represents a significant future perspective, potentially leading to the creation of advanced functional materials derived from this versatile chemical scaffold.

Strategies for Further Structural Diversification and Lead Optimization

Systematic structural diversification is key to unlocking the full therapeutic potential of the pyrimido[5,4-b]indole scaffold. Structure-activity relationship (SAR) studies have provided a clear roadmap for lead optimization, revealing how modifications at different positions on the tricyclic core impact biological activity, potency, and cytotoxicity. nih.gov

Key diversification strategies include:

Substitution at the N5 Position: Alkylation at the N5 position, for instance with a methyl group, has been shown to reduce the cytotoxicity of the compound while preserving its TLR4 agonist activity. semanticscholar.orgnih.gov This is a critical step in developing compounds with a better therapeutic index.

Modification of the C8 Position: The benzo ring of the indole moiety offers a rich site for modification. Introducing various hydrophobic and hydrogen-bonding groups at the C7 and C8 positions can significantly enhance interactions with biological targets. nih.gov Notably, the addition of aryl groups, such as a phenyl group, at the C8 position has been found to dramatically increase the potency of TLR4 activation, leading to submicromolar activity. nih.govnih.gov

Variation at the N3 Position: The N3 position is another critical site for modification. Altering the substituents at this position can modulate the compound's interaction with its target and influence downstream signaling pathways. SAR studies have explored a range of substitutions here to fine-tune activity. semanticscholar.orgnih.gov

These targeted modifications allow for the rational design of new analogs with improved potency, selectivity, and drug-like properties.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimido[5,4-b]indole Derivatives

Position of Modification Type of Substituent Observed Effect on Biological Activity Reference(s)
N5 Short alkyl chains (e.g., methyl) Reduced cytotoxicity while maintaining TLR4 agonist activity. semanticscholar.orgnih.gov
C8 Aryl groups (e.g., phenyl, β-naphthyl) Significantly increased potency as TLR4 agonists. nih.govnih.gov
C8 Ethynyl group Prepared for future "Click" chemistry applications. nih.gov

| N3 & Carboxamide | Phenyl & substituted phenyl carboxamides | Skewed cytokine production towards the type I interferon pathway (higher IP-10, lower IL-6). | semanticscholar.org |

Applications in High-Throughput Screening (HTS) and Rational Compound Library Design

High-throughput screening (HTS) has been instrumental in the discovery and characterization of the pyrimido[5,4-b]indole chemotype as a biologically active scaffold. semanticscholar.orgnih.gov A cell-based HTS designed to identify small-molecule stimulators of the innate immune system first revealed these compounds as potent activators of the NF-κB pathway. semanticscholar.org This success underscores the value of HTS in identifying novel chemical matter for complex biological targets.

Further screening efforts have employed more nuanced HTS strategies. For example, one screen was specifically designed to find compounds that could sustain NF-κB activation over time, rather than just initiating it. This led to the identification of pyrimido[5,4-b]indoles with a unique modulatory profile. lookchem.com The data from these large-scale screens, when combined with chemoinformatic clustering, allows researchers to group hits into distinct chemotypes and correlate structural similarities with specific kinetic profiles of biological activity. lookchem.com

The knowledge gained from these HTS campaigns provides a powerful foundation for the rational design of focused compound libraries. By understanding the key structural features required for activity (the pharmacophore), medicinal chemists can design and synthesize libraries of this compound derivatives with a higher probability of desired biological activity, accelerating the discovery of optimized lead compounds.

Table 2: HTS Strategy for Identification of Pyrimido[5,4-b]indole Modulators

HTS Component Description Purpose Reference(s)
Assay Type Cell-based NF-κB reporter assay To measure the activation or modulation of the NF-κB signaling pathway. lookchem.com
Cell Line Human monocytic THP-1 cells Provides a relevant human immune cell context for screening. lookchem.com
Screening Goal Identify compounds that prolong LPS-induced NF-κB activation To find modulators with a sustained effect rather than simple agonists. lookchem.com

| Hit Identification | Enrichment strategy using unsupervised chemoinformatic clustering | To group active compounds by structural similarity (chemotypes) and identify structure-activity trends. | lookchem.com |

Q & A

Basic: What synthetic methodologies are optimized for preparing 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one derivatives?

Answer:
Microwave-assisted synthesis significantly enhances reaction efficiency and yield. For example, compound intermediates can be synthesized by reacting precursors (e.g., substituted indoles) with Na₂S, CuI, and ascorbic acid in a DMSO:H₂O solvent system under microwave irradiation. This method reduces reaction times (e.g., 1–2 hours vs. 24 hours conventionally) and improves regioselectivity. Post-reaction purification via silica gel chromatography ensures high purity (>95%) .

Basic: Which spectroscopic techniques are essential for structural validation of pyrimido[5,4-b]indole derivatives?

Answer:

  • ¹H/¹³C NMR : Critical for confirming substituent positions and hydrogen environments. For example, aromatic protons in pyrimidoindoles exhibit distinct splitting patterns (e.g., doublets at δ 7.70–8.65 ppm for indole protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C₁₆H₁₁IN₃OS with [M+H]⁺ calcd 420.0, found 419.8) .
  • IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Advanced: How are Structure-Activity Relationship (SAR) studies designed for Toll-like Receptor 4 (TLR4) selectivity in pyrimido[5,4-b]indoles?

Answer:
SAR strategies involve systematic substitution at key positions (e.g., C-8, C-3):

  • Bromo substitution at C-8 : Enhances TLR4 binding affinity by increasing steric bulk and hydrophobic interactions (e.g., compound 32 vs. 33 in ).
  • Acylated side chains : Introducing benzamide (compound 33) or octanamide (compound 34) groups modulates solubility and membrane permeability. Activity is validated via luciferase-based NF-κB reporter assays and cytokine profiling (e.g., IL-6 suppression) .

Advanced: What mechanisms underlie the anti-HIV-1 activity of dibenzo-indole derivatives structurally related to pyrimidoindoles?

Answer:
Dibenzo[cd,f]indol-4(5H)-one derivatives (e.g., Compound 2 in ) inhibit HIV-1 replication by targeting viral entry or reverse transcriptase. Key findings include:

  • IC₅₀ values : 1.03 μM for HIV-1 inhibition with a selectivity index (CC₅₀/IC₅₀) of 16.45, indicating low cytotoxicity.
  • Substituent effects : Methoxy groups at positions 1,2,8,9 enhance activity, while ethyl-piperidine side chains improve cellular uptake. Mechanistic studies employ pseudotyped virus assays and RT-PCR to quantify viral RNA .

Advanced: How does stereochemistry influence the synthesis and bioactivity of pyrimidoindole derivatives?

Answer:
Enantioselective organocatalytic hydrogenation methods (e.g., using imidazolidinone catalysts) enable precise control of stereocenters. For example:

  • Catalyst loading : 20 mol% of (2R,5R)-imidazolidinone achieves >90% enantiomeric excess (ee) in dihydroindole intermediates.
  • Impact on bioactivity : R-configuration at C-9a in dihydrocarbazoles enhances binding to viral proteases. Validation includes chiral HPLC and circular dichroism (CD) spectroscopy .

Basic: What solvent systems and reaction conditions are optimal for cyclization steps in pyrimidoindole synthesis?

Answer:

  • Microwave conditions : DMSO:H₂O (3:1) at 120°C for 1 hour promotes efficient cyclization without side reactions.
  • Acid catalysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) facilitates dehydration steps, yielding >80% conversion. Post-reaction neutralization with NaHCO₃ prevents degradation .

Advanced: How are computational methods integrated into the design of pyrimidoindole-based inhibitors?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses in TLR4/MD-2 complexes. Key interactions include hydrogen bonds with Tyr296 and hydrophobic contacts with Phe121.
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) correlate with experimental IC₅₀ values .

Basic: What analytical challenges arise in quantifying pyrimidoindole metabolites in biological matrices?

Answer:

  • LC-MS/MS optimization : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Limit of detection (LOD) reaches 0.1 ng/mL.
  • Matrix effects : Plasma proteins cause ion suppression; mitigate via protein precipitation with acetonitrile (3:1 v/v) .

Advanced: How do substituent electronic effects modulate the photophysical properties of pyrimidoindoles?

Answer:

  • Electron-withdrawing groups (e.g., -Br) : Redshift fluorescence emission (λem = 450 → 480 nm) due to extended π-conjugation.
  • Quantum yield (Φ) : Methyl groups at C-5 increase Φ from 0.2 to 0.4 by reducing non-radiative decay. Measurements use integrating sphere-equipped fluorometers .

Advanced: What in vivo models validate the pharmacokinetics of pyrimidoindole derivatives?

Answer:

  • Rodent studies : Oral administration (10 mg/kg) shows Tmax = 2 hours and bioavailability >50%. Plasma half-life (t½) is 6–8 hours.
  • Tissue distribution : Higher accumulation in liver and spleen (Cmax = 5–8 μg/g) due to macrophage targeting. Quantification uses radiolabeled (¹⁴C) compounds and autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.